Product packaging for Flurpiridaz(Cat. No.:CAS No. 863888-33-9)

Flurpiridaz

Cat. No.: B10814457
CAS No.: 863888-33-9
M. Wt: 368.8 g/mol
InChI Key: RMXZKEPDYBTFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flurpiridaz, also known as this compound F-18, is a novel positron emission tomography (PET) radiopharmaceutical tracer developed for myocardial perfusion imaging (MPI). Its primary research application is in the non-invasive evaluation of coronary artery disease (CAD). This compound F-18 is an analog of the insecticide pyridaben and functions as a potent inhibitor of mitochondrial complex 1 (MC-1) in the electron transport chain. It binds with high affinity to MC-1 in cardiomyocytes, and its uptake in the myocardium is proportional to blood flow, allowing for the detection of perfusion defects indicative of ischemia or infarction. Research has demonstrated that this compound F-18 possesses highly favorable imaging properties, including a high first-pass myocardial extraction fraction of approximately 94%, which remains flow-independent, enabling a linear relationship between tracer uptake and myocardial blood flow. Compared to traditional Single Photon Emission Computed Tomography (SPECT) agents, it offers superior image quality, improved diagnostic accuracy for detecting CAD, and a lower effective radiation dose. The fluorine-18 (F-18) radiolabel provides a practical half-life of about 110 minutes, facilitating distribution from regional cyclotrons without an on-site generator. This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClFN2O3 B10814457 Flurpiridaz CAS No. 863888-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863888-33-9

Molecular Formula

C18H22ClFN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

RMXZKEPDYBTFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Origin of Product

United States

Molecular and Cellular Mechanisms of Flurpiridaz Action

Elucidation of Mitochondrial Complex I Interaction

Flurpiridaz is a structural analog of the insecticide pyridaben (B1679940) and functions as a potent inhibitor of Mitochondrial Complex I (MC-I), also known as NADH:ubiquinone oxidoreductase snmmi.orgdmshealth.com. This enzyme complex is a critical entry point for electrons into the electron transport chain, a fundamental process for cellular energy production in the form of ATP. The specific and high-affinity binding of this compound to MC-I is the cornerstone of its utility as a myocardial perfusion imaging agent snmmi.orgnih.govpatsnap.com.

The interaction between this compound and Mitochondrial Complex I is characterized by high-affinity binding, ensuring a strong and specific signal from myocardial tissue, which is rich in mitochondria patsnap.com. This high degree of selectivity for MC-I means that the tracer accumulates predominantly in tissues with high mitochondrial density, such as the heart muscle patsnap.com. The binding is potent and specific, leading to a robust signal that correlates with viable myocardial tissue where mitochondrial activity is high snmmi.orgpatsnap.com. In contrast, in nonviable or infarcted tissue with compromised mitochondrial integrity, the accumulation of the tracer is significantly reduced patsnap.com.

Studies have demonstrated that the uptake of this compound in cardiomyocytes is rapid. The time to half-maximal uptake has been observed to be approximately 35 seconds in rat cardiomyocytes researchgate.net. This rapid uptake is crucial for capturing the initial distribution of blood flow within the myocardium. The specificity of this binding has been confirmed in vitro, where an inactive analog of pyridaben did not inhibit the binding of this compound to cardiomyocytes researchgate.net.

ParameterDescriptionReference
TargetMitochondrial Complex I (NADH:ubiquinone oxidoreductase) snmmi.orgdmshealth.com
Binding AffinityHigh nih.govpatsnap.com
SpecificityHigh for MC-I, leading to accumulation in mitochondria-rich tissue like the myocardium. patsnap.com
Uptake t1/2 (in vitro)~35 seconds in rat cardiomyocytes researchgate.net

This compound acts as an inhibitor of Mitochondrial Complex I by competing with the natural substrate, ubiquinone (also known as coenzyme Q10) snmmi.org. It binds to a specific site within the complex, often associated with the PSST subunit, thereby blocking the transfer of electrons from NADH to ubiquinone patsnap.com. This inhibition of the electron transport chain is the molecular basis for its retention within the mitochondria. Because this compound is a structural analog of pyridaben, a known MC-I inhibitor, its mechanism of action is well-understood within this context snmmi.orgdmshealth.compatsnap.com. This targeted binding at the ubiquinone site ensures that the tracer's retention is directly linked to the functional status of the mitochondrial respiratory chain patsnap.com.

Myocardial Tracer Uptake and Retention Dynamics

The unique binding characteristics of this compound translate into favorable pharmacokinetics for myocardial perfusion imaging, including a high initial uptake and prolonged retention within the heart muscle.

A critical determinant of a perfusion tracer's utility is its first-pass extraction fraction (FPEF), which is the percentage of the tracer extracted from the blood as it passes through the coronary circulation in a single transit. This compound exhibits a remarkably high FPEF. Preclinical studies have consistently demonstrated a high myocardial extraction of this compound nih.gov. In fact, the first-pass myocardial extraction fraction of ¹⁸F-Flurpiridaz has been reported to be as high as 94% nih.govsemanticscholar.orgresearchgate.net. This near-complete extraction is crucial as it allows for a linear relationship between tracer uptake and myocardial blood flow over a wide range of flow rates, a significant advantage over some other clinically used perfusion agents patsnap.comresearchgate.netnih.gov. This high extraction efficiency ensures that the initial distribution of the tracer accurately reflects regional myocardial perfusion patsnap.com.

TracerFirst-Pass Extraction Fraction (FPEF)Reference
¹⁸F-Flurpiridaz94% nih.govsemanticscholar.orgresearchgate.net

Following its high initial extraction, this compound exhibits prolonged retention within the myocardium with minimal washout snmmi.orgnih.gov. This sustained retention is a direct consequence of its high-affinity binding to Mitochondrial Complex I snmmi.orgpatsnap.com. Once bound, the dissociation of this compound from the enzyme complex is slow, leading to its entrapment within the cardiomyocytes snmmi.org. The washout half-life for the efflux of this compound from rat cardiomyocytes has been shown to be slow researchgate.net.

This slow clearance from the heart muscle results in a stable and high-quality signal for PET imaging, providing a clear delineation between well-perfused and ischemic or infarcted myocardial tissue nih.govpatsnap.com. The combination of high first-pass extraction and prolonged retention contributes to high target-to-background ratios, which are essential for generating high-resolution images and accurate assessment of myocardial perfusion patsnap.com.

Radiochemical Synthesis and Tracer Development Methodologies for Flurpiridaz

Precursor Synthesis Strategies and Optimization

The synthesis of the precursor molecule is a foundational step in the production of [18F]Flurpiridaz. Research in this area has focused on enhancing chemical yields, understanding reaction pathways, and mitigating the use of hazardous materials.

Chemical Yield Enhancement and Reaction Pathway Analysis

The core reaction for the subsequent radiolabeling is a nucleophilic substitution (SN2) reaction. In this step, the [18F]fluoride ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the tosylate leaving group. The use of polar aprotic solvents, such as acetonitrile, is vital for enhancing the activity of the nucleophile in this reaction. acs.org

[18F]Fluorination Techniques and Radiochemical Purity Assessment

The introduction of the fluorine-18 (18F) radioisotope is the defining step in producing the final PET tracer. This process requires specialized techniques and rigorous purity assessment to ensure the quality of the final product.

Automated Synthesis Module Adaptations for [18F]this compound Production

The production of [18F]this compound has been successfully automated using commercially available synthesis modules, such as the Modular Lab-PharmTracer (ML-PT). acs.orgnih.gov This automation is critical for ensuring radiation safety and producing radiopharmaceuticals in accordance with regulatory standards. The automated process provides a high radiochemical yield, with decay-corrected yields reported to be in the range of 55-65%. acs.orgnih.gov One notable adaptation is the development of a fully automated synthesis that does not require an external preparative high-performance liquid chromatography (HPLC) system for purification, streamlining the production process. acs.org

The optimization of the fluorination reaction conditions has been a key area of research. Manual "cold" labeling experiments using the stable isotope 19F were performed to fine-tune parameters before proceeding with the radioactive "hot" synthesis. These experiments revealed that the choice of phase transfer catalyst (PTC) has a dramatic effect on the fluorination yield. The use of tetrabutylammonium bicarbonate (TBA-HCO3) as a PTC was found to increase the yield of the desired fluorinated compound while minimizing the formation of side products. acs.orgresearchgate.net This is attributed to the bicarbonate ion (HCO3-) decreasing the rate of hydrolysis and thus enhancing the fluorination yield. researchgate.net

Analytical Methods for Radiochemical Identity and Purity Assurance in Research

Ensuring the radiochemical identity and purity of [18F]this compound is paramount for its use in research. High-performance liquid chromatography (HPLC) is the primary analytical method employed for this purpose. Radio-HPLC is used to determine the radiochemical purity of the final product, with studies demonstrating purities of greater than 98%. acs.orgnih.gov

In addition to analyzing the final product, radio-HPLC is also used to analyze the composition of the waste vial after synthesis to confirm the removal of free [18F]fluoride and other radioactive side products. acs.org Stability studies are also conducted, with radio-HPLC analyses performed at set intervals after synthesis. These studies have shown that [18F]this compound can maintain its stability and radiopharmaceutical quality for at least 12 hours under room conditions. acs.org

Parameter Method Acceptance Criteria Reported Result
Radiochemical Purity Radio-HPLC > 95% > 98% acs.orgresearchgate.net
Total Synthesis Time Automated Module Not specified ~50 minutes (including HPLC purification) nih.gov
Radiochemical Yield Automated Module Not specified 55-65% (decay-corrected) acs.orgresearchgate.net
Stability Radio-HPLC Radiopharmaceutical Quality Maintained for 12 hours acs.orgresearchgate.net

Development of this compound Analogues and Derivatives for Diverse Research Applications

The core structure of this compound, a pyridazinone derivative, has served as a template for the development of analogues and derivatives with potential applications in various research areas. dmshealth.comacc.org The pyridazinone scaffold itself is known to possess a wide range of pharmacological activities, including anticancer and vasodilator effects, suggesting a broad potential for derivatives. nih.govtandfonline.com

A series of fluorinated pyridazinone derivatives have been synthesized and evaluated as potential cardiac PET tracers. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that incorporating the fluorine label on an alkyl side chain was preferable to direct attachment to the pyridazinone moiety. nih.govresearchgate.net From this series, the analogue [18F]27 emerged as a particularly promising radiotracer, demonstrating high uptake in cardiac tissue and favorable heart-to-nontarget organ distribution ratios. nih.govresearchgate.net

Further research has explored other pyridaben (B1679940) analogues. The [18F]-labeled compounds 2-tertbutyl-4-chloro-5-(4-(2-(18F-fluoroethoxy))benzyloxy-2H-pyridazin-3-one ([18F]-FP1OP) and 2-tertbutyl-4-chloro-5-(4-(2-(2-(2-(18F-fluoroethoxy)ethoxy)ethoxy))benzyloxy-2H-pyridazin-3-one ([18F]-FP3OP) were synthesized and evaluated as potential myocardial perfusion imaging agents. Both compounds showed high heart uptake, with [18F]-FP1OP exhibiting better stability and faster clearance from major organs. nih.gov

Beyond cardiac imaging, this compound and related compounds have shown promise for quantifying mitochondrial complex I (MC-1) activity in other organs such as the brain, liver, and kidney, indicating a potential for broader research applications. turkupetcentre.net

Compound Modification Key Finding
[18F]27 Fluorinated pyridazinone derivative High cardiac uptake and favorable heart-to-nontarget organ ratios. nih.govresearchgate.net
[18F]-FP1OP Shorter radiolabeling side chain High heart uptake, better stability, and faster clearance than [18F]-FP3OP. nih.gov
[18F]-FP3OP Longer radiolabeling side chain High heart uptake. nih.gov

Design and Synthesis of Gallium-68 Labeled this compound Derivatives

The development of a ⁶⁸Ga-labeled equivalent to ¹⁸F-Flurpiridaz for myocardial perfusion imaging (MPI) has been a key research objective. snmjournals.org The strategy involves attaching established chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), to the this compound molecule. snmjournals.org

The synthesis process begins with the creation of several amino-pyridaben derivatives, which act as the targeting vectors. These derivatives are designed with linkers of varying chain lengths between the core molecule and the amino group. Subsequently, these amino-derivatives are reacted with N-Hydroxysuccinimide (NHS) activated forms of the chelators (NODAGA-NHS and DOTA-NHS) to form a stable conjugate. snmjournals.org

Once the chelator-Flurpiridaz conjugate (precursor) is synthesized and purified, the radiolabeling procedure is performed. The process is optimized for key parameters to ensure high radiochemical yield and purity. snmjournals.org Optimization of the radiolabeling protocol for a DOTA-benzyl-Flurpiridaz conjugate with [⁶⁸Ga]GaCl₃, for instance, is a critical step to ensure the final product's quality. ckthakurcollege.net The ⁶⁸Ga-labeling is typically carried out in a buffer, such as HEPES, with adjustments to pH, temperature, and the amount of precursor to achieve optimal results. snmjournals.org

Following the synthesis, the resulting ⁶⁸Ga-labeled this compound derivatives undergo rigorous evaluation. This includes stability tests in various media like human serum and saline, as well as challenge experiments with other metals to ensure the ⁶⁸Ga remains tightly bound. snmjournals.org A crucial aspect of the evaluation is determining the affinity of these new compounds for their biological target, the mitochondrial complex I (MC I). This is often quantified by measuring the IC50 value, which indicates the concentration of the compound required to inhibit 50% of the target's activity. snmjournals.org Research has led to the successful synthesis of four new NODAGA and DOTA-pyridaben derivatives, which demonstrated stability and suitability for ⁶⁸Ga-labeling with low precursor amounts. snmjournals.org

Characteristics of ⁶⁸Ga-Labeled this compound Derivatives
Chelator ConjugateRadionuclideLabeling ConditionsStability AssessmentTarget Affinity (IC50)
NODAGA-Flurpiridaz DerivativeGallium-68Optimized pH, temperature, and precursor amount in HEPES buffer. snmjournals.orgStable in human serum, transferrin, and saline. snmjournals.orgDetermined for the non-radioactive gallium complex. snmjournals.org
DOTA-Flurpiridaz DerivativeGallium-68Optimized pH, temperature, and precursor amount in HEPES buffer. snmjournals.orgStable in human serum, transferrin, and saline. snmjournals.orgDetermined for the non-radioactive gallium complex. snmjournals.org
DOTA-benzyl-FlurpiridazGallium-68Radiolabeling protocol optimized using [⁶⁸Ga]GaCl₃. ckthakurcollege.netPurity confirmed by Radio High-Pressure Liquid and Radio Thin Layer Chromatography. ckthakurcollege.netNot specified.

Investigation of Alternative Chelator Conjugations for Metal Radionuclides

The choice of a chelator is a critical component in the design of any radiopharmaceutical based on a metallic radionuclide. nih.gov A bifunctional chelator serves as a bridge, covalently attached to the targeting molecule (like this compound) on one end, while securely binding the radiometal ion in a stable coordination complex on the other. nih.govnih.gov The stability of this metal-chelator complex is paramount to prevent the release of the radiometal in vivo, which could lead to undesirable accumulation in non-target tissues. kcl.ac.ukusask.ca

While DOTA and NODAGA are commonly used, the field of radiopharmacy is continually exploring alternative chelators to optimize tracer performance. snmjournals.orgrsc.org The ideal chelator should offer both high thermodynamic stability and kinetic inertness for the resulting radiometal complex. researchgate.net Furthermore, the kinetics of the labeling reaction are important; a significant advantage of some acyclic (linear) chelators over macrocyclic ones like DOTA is faster metal binding, which can simplify the radiolabeling process. researchgate.net

The investigation into alternative chelators is driven by several factors:

Matching Chelator to Radiometal: Different radiometals have distinct coordination chemistries, requiring specific types of chelators for optimal binding. nih.gov The development of a versatile chelator that can stably bind various radiometals is a significant goal, particularly for creating "theranostic" pairs, where one radionuclide is used for diagnosis (e.g., ⁶⁸Ga for PET imaging) and another for therapy. usask.ca

Improving In Vivo Properties: The chelator itself can influence the biodistribution and pharmacokinetics of the radiopharmaceutical. researchgate.net Unfavorable properties of a conjugate can sometimes be rectified by choosing a different chelator.

Versatility and Accessibility: Research into new chelating agents aims to broaden the toolkit available for radiopharmaceutical design, allowing for more tailored and effective tracer development. nih.gov This includes exploring a wide variety of chelating agents, from acyclic options like DTPA (diethylenetriaminepentaacetic acid) to other macrocyclic structures like NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid). researchgate.net

Advances in bioconjugation technology enable more precise, site-specific attachment of these chelators to molecules. nih.gov This control over the chemical structure of the final radiopharmaceutical is crucial for generating well-defined products with superior and reproducible properties. nih.gov The ongoing development of novel chelators and conjugation strategies is essential for advancing the potential of radiometal-based tracers like ⁶⁸Ga-Flurpiridaz. usask.ca

Common Chelators Investigated for Metal Radionuclides
ChelatorTypeKey CharacteristicsRelevant Radionuclides
DOTAMacrocyclicForms highly stable complexes; widely used in clinically approved agents. researchgate.netnih.govGallium-68, Lutetium-177, Indium-111 snmjournals.orgnih.gov
NODAGAMacrocyclicForms stable complexes; allows for room temperature labeling with some radionuclides. researchgate.netnih.govGallium-68 snmjournals.orgnih.gov
DTPAAcyclic (Linear)Generally exhibits faster metal binding kinetics. researchgate.netIndium-111, Yttrium-90 researchgate.netnih.gov
NOTAMacrocyclicForms highly stable complexes, particularly with smaller metal ions. researchgate.netGallium-68, Copper-64 researchgate.net
DFOAcyclic (Linear)"Gold standard" for Zirconium-89, but has shown suboptimal in vivo stability. usask.caZirconium-89 usask.ca

Preclinical Characterization and Validation of Flurpiridaz

In Vitro Pharmacological Characterization

Quantitative Receptor Autoradiography in Excised Tissues

Specific data regarding the quantitative receptor autoradiography of flurpiridaz in excised tissues were not detailed within the provided search results. While this compound's mechanism involves binding to mitochondrial complex 1, the application of quantitative receptor autoradiography to excised tissue samples for characterizing this binding is not explicitly described in the accessible literature.

Saturation and Binding Assays in Isolated Mitochondria

This compound has been identified as a structural analogue of pyridaben (B1679940) and exhibits a high affinity for mitochondrial complex 1 radiologykey.com. This high affinity binding to a key mitochondrial component is a foundational characteristic for its proposed role as a perfusion tracer. However, specific quantitative data from saturation and competition binding assays in isolated mitochondria, such as dissociation constants (Kd) or maximum binding capacities (Bmax), were not detailed in the provided search results.

In Vivo Animal Model Studies

Myocardial Distribution and Kinetics in Various Species (e.g., Rodents, Pigs)

Preclinical studies have investigated the myocardial distribution and kinetics of this compound in different animal species.

In isolated perfused rat hearts, this compound F 18 demonstrated a high extraction fraction of 0.94, which remained consistent across a range of blood flow rates from 5 to 15 mL/min snmjournals.org.

Studies in pigs have provided more extensive data. F-18 this compound exhibited a greater activity ratio in the myocardium compared to blood, liver, and lungs when contrasted with 13N-ammonia researchgate.net. Furthermore, this compound F 18 has shown a strong correlation with radioactive microspheres in quantifying absolute regional myocardial blood flow (MBF) across flow ranges of 0.1 to 3.0 mL/min/g in pig models researchgate.net. The tracer also possesses a relatively long physical half-life of 110 minutes, which is advantageous for distribution and imaging protocols radiologykey.comsnmjournals.org.

Table 1: Myocardial Distribution and Kinetic Properties of this compound in Animal Models

SpeciesTracerMyocardial Extraction FractionMyocardial vs. Blood/Liver/Lung Activity RatioCorrelation with Microspheres (MBF)Half-life (min)
RatThis compound F 180.94 (5-15 mL/min)Not specifiedNot specifiedNot specified
PigF-18 this compoundHigh (across wide flow range)Greater than 13N-ammoniaStrong (0.1-3.0 mL/min/g)110
Pig13N-ammonia0.82 (basal), lower at high flowLower than F-18 this compoundNot specified~10

Assessment of Myocardial Tracer Extraction as a Function of Blood Flow

A critical characteristic for quantitative MBF tracers is their extraction fraction and how it changes with varying blood flow rates. This compound F 18 has demonstrated a high myocardial extraction fraction, which is largely independent of blood flow across a significant range.

In isolated perfused rat hearts, the extraction fraction for this compound F 18 was measured at 0.94 and remained consistent between 5 and 15 mL/min snmjournals.org. This high and flow-independent extraction is a key feature that distinguishes it from other tracers. For comparison, 99mTc-sestamibi has an average myocardial extraction fraction of 0.38 at flows of 0.52 to 3.19 mL/min/g, while 13N-ammonia has an extraction fraction of 0.82 at basal flow, which decreases at higher flow rates snmjournals.org. Similarly, 82Rb's extraction fraction is 0.42 at normal resting flows but significantly reduces under stress conditions snmjournals.org. This compound F 18's high first-pass extraction fraction has been reported as 94% radiologykey.com. This property suggests that this compound F 18 can provide accurate MBF measurements even under conditions of high blood flow, making it suitable for quantitative analysis using kinetic models snmjournals.orgresearchgate.netresearchgate.net.

Table 2: Myocardial Tracer Extraction Fractions as a Function of Blood Flow

TracerExtraction Fraction (Range/Condition)Notes
This compound F 180.94 (5–15 mL/min)High and independent of flow snmjournals.org
This compound F 1894% (first-pass)High extraction across a wide range of flows radiologykey.com
99mTc-sestamibi0.38 (average, 0.52–3.19 mL/min/g)Lower extraction compared to this compound snmjournals.org
13N-ammonia0.82 (basal flow), decreases at higher flow ratesExtraction is flow-dependent snmjournals.org
82Rb0.42 (normal resting flow rates), significantly reduced at higher flowExtraction is flow-dependent snmjournals.org

Reproducibility of Perfusion Measurements in Controlled Animal Studies

The reproducibility of perfusion measurements is crucial for reliable clinical application. While direct quantitative reproducibility coefficients for this compound in controlled animal studies were not explicitly detailed in the provided results, the tracer's properties suggest potential for reproducible measurements. The high myocardial extraction and slow washout characteristics of this compound F 18 are hypothesized to facilitate simplified quantification strategies, potentially leading to improved reproducibility snmjournals.orgresearchgate.net. Studies using PET-MR phantom models have also explored aspects related to reproducibility, indicating that repeat acquisitions would be necessary to calculate repeatability coefficients for such tracers kcl.ac.uk. The development of kinetic models, such as a proposed 3-compartment model (involving parameters k1 for extraction, k2 for back diffusion, and k3 for binding), aims to accurately quantify MBF, which is a prerequisite for reproducible measurements researchgate.net.

Table 3: Kinetic Model Parameters for this compound MBF Quantification

ParameterDescription
k1Rate constant for extraction from arterial blood to interstitium
k2Rate constant for back diffusion from interstitium to vascular space
k3Rate constant for binding to cardiomyocyte MC-1

Compound Name List:

this compound

18F-BMS747158-02 (synonymous with this compound)

99mTc-sestamibi

13N-ammonia

82Rb

201Tl

Advanced Quantitative Myocardial Perfusion Research Techniques with Flurpiridaz

Tracer Kinetic Modeling for Absolute Myocardial Blood Flow (MBF) Quantification

Quantitative analysis of myocardial perfusion with Flurpiridaz relies on sophisticated tracer kinetic modeling, which aims to accurately measure absolute MBF. This approach leverages the tracer's uptake and clearance characteristics within the myocardium.

Compartmental Model Derivation and Parameter Estimation

This compound exhibits a high myocardial extraction fraction, reported to be approximately 0.94, which remains relatively constant across a wide range of flow rates snmjournals.orgnih.gov. This characteristic is crucial for accurate MBF quantification, as it implies a more linear relationship between tracer uptake and blood flow nih.gov.

Tracer kinetic modeling typically employs compartmental models to describe the exchange of the tracer between the blood and myocardial tissue over time. A common approach involves a three-compartment model, where the rate constant for tracer washout from the myocardium (k4) is often set to zero due to the tracer's high retention and minimal washout snmjournals.org. Alternatively, a two-tissue compartment model has been validated for this compound, providing robust parameter estimation for MBF biorxiv.orgnih.govturkupetcentre.netnih.govresearchgate.netnih.gov. The parameter K1, representing the influx rate constant, is directly related to MBF, particularly for tracers with high extraction fractions like this compound biorxiv.org.

Non-Stationary Kinetic Models for Single-Scan Rest/Stress Studies

The development of non-stationary kinetic models has revolutionized rest/stress perfusion imaging by enabling the acquisition and analysis of both conditions within a single PET scan session turkupetcentre.netnih.govresearchgate.netsnmjournals.org. This approach treats the entire rest-stress scan as a single measurement where MBF changes dynamically over time, obviating the need for extrapolations or subtractions of separate PET curves nih.govresearchgate.net. This methodology has been successfully validated using this compound in preclinical models, demonstrating the feasibility of obtaining accurate rest and stress MBF values within a significantly reduced acquisition time turkupetcentre.netnih.gov.

Methodological Validation against Reference Standards (e.g., Microsphere Studies)

The accuracy of this compound-based MBF quantification has been rigorously validated against established reference standards, most notably radioactive microsphere studies, which are considered a gold standard in preclinical research snmjournals.orgresearchgate.net. Studies in porcine models have demonstrated good correlations and agreement between MBF values derived from this compound kinetic modeling (using both 3-compartment and 2-compartment models) and those obtained via microspheres snmjournals.orgresearchgate.net. For instance, this compound retention and standardized uptake values (SUVs) from 5 to 12 minutes post-injection showed strong correlations with microsphere-derived MBF (r values ranging from 0.68 to 0.92, with P < 0.05 or P < 0.001) snmjournals.orgresearchgate.net.

Table 1: Correlation of this compound-Derived MBF and MFR with Reference Standards

Method of Derivation (this compound)Reference StandardParameter MeasuredTime Window (min post-injection)Correlation (r-value)P-value
RetentionMicrospheresMBF5-100.73< 0.05
SUVMicrospheresMBF5-120.88< 0.001
RetentionMicrospheresMFR5-10Close agreement-
SUVMicrospheresMFR5-12Close agreement-
3-Compartment ModelMicrospheresMBFN/A0.73< 0.05
SUV3-Compartment ModelMBF5-120.92< 0.001

Note: Data compiled from multiple studies snmjournals.orgresearchgate.netnih.gov. SUV: Standardized Uptake Value; MBF: Myocardial Blood Flow; MFR: Myocardial Flow Reserve.

Methodologies for Myocardial Flow Reserve (MFR) Assessment

Myocardial flow reserve (MFR), defined as the ratio of hyperemic MBF to resting MBF, is a critical index for assessing the functional significance of coronary artery disease snmjournals.orgopenaccessjournals.comrevportcardiol.org. This compound facilitates the calculation of MFR through both detailed kinetic modeling and simplified quantitative approaches.

Derivation of MFR from Quantitative MBF Measurements

Using this compound, MBF can be quantified at both rest and during pharmacologic or exercise stress snmjournals.orgopenaccessjournals.com. The subsequent calculation of MFR involves dividing the stress MBF by the rest MBF openaccessjournals.comrevportcardiol.org. Studies have reported mean global MFR values in normal subjects, such as 3.70 nih.gov. Furthermore, MFR values have been shown to progressively decline with increasing severity of coronary artery stenosis, indicating its diagnostic utility nih.gov. For example, stress MBF and MFR values decreased significantly in diseased territories compared to non-obstructed or normal territories nih.gov.

Table 2: Example MBF and MFR Values in Human Studies with this compound

Study PopulationMBF (Rest, mL/min/g)MBF (Stress, mL/min/g)MFRReference Method
Normal Subjects (n=7)0.732.533.70Kinetic Modeling
Patients without CAD (n=231)N/A2.35 ± 0.71N/AKinetic Modeling
Non-obstructed CAD territoriesN/A1.92 ± 0.49N/AKinetic Modeling
Diseased territoriesN/A1.54 ± 0.50N/AKinetic Modeling

Note: Data are representative and compiled from available studies nih.govnih.gov. "N/A" indicates data not explicitly provided in the context of this table's specific columns.

Simplified Quantitative Approaches based on Tracer Uptake Ratios

To streamline the quantitative analysis, simplified methods utilizing myocardial retention and standardized uptake values (SUVs) have been developed and validated for MFR assessment with this compound snmjournals.orgresearchgate.netnih.govsnmmi.org. These approaches leverage late-phase tracer uptake, typically measured between 5 and 12 minutes post-injection, as a surrogate for MBF and MFR snmjournals.orgresearchgate.netnih.gov.

Myocardial retention, defined as myocardial activity concentration divided by the integral of the arterial input function, and SUVs, which normalize tissue uptake by patient dose and weight, have demonstrated a good correlation with MBF and MFR derived from more complex kinetic models and microsphere studies snmjournals.orgresearchgate.net. Specifically, MFR calculated using this compound retention or SUVs from 5-12 minutes showed close agreement with MFR measured by microspheres, with small mean differences (-0.08 ± 0.36 for retention, -0.18 ± 0.25 for SUV) researchgate.netnih.gov. These simplified methods hold promise for facilitating faster clinical imaging protocols and broader adoption of quantitative perfusion assessment snmjournals.orgnih.gov.

Table 3: Diagnostic Performance Comparison: this compound PET vs. SPECT

MetricThis compound PET (Majority Rule)SPECT (Majority Rule)P-value (this compound vs. SPECT)
Sensitivity (%)80.368.7< 0.0003
Specificity (%)63.861.70.0004 (Non-inferior)
AUC (Overall Population)0.800.68< 0.001
AUC (Women)Higher than SPECT-< 0.001
AUC (Obese Patients)Higher than SPECT-< 0.001

Note: Data compiled from Phase III trials jacc.orgnih.gov. AUC: Area Under the Curve.

This compound PET has also demonstrated superior image quality, diagnostic certainty, and diagnostic accuracy compared to SPECT, particularly in specific patient subgroups like women and obese individuals jacc.orgnih.govresearchgate.netresearchgate.netjst.go.jpgcs-web.comsnmjournals.orgjacc.org. The tracer's ability to measure coronary blood flow reserve further enhances its potential for precise functional ischemia diagnostics jst.go.jp.

Comparative Research Paradigms and Methodological Contributions of Flurpiridaz

Comparative Analysis of Imaging Characteristics with [99mTc]-SPECT Tracers in Preclinical Research

Comparisons between Flurpiridaz PET and SPECT agents, primarily those labeled with Technetium-99m (Tc-99m), have consistently shown superior performance metrics for this compound PET in several key areas.

This compound PET consistently exhibits superior image quality compared to Tc-99m SPECT. Studies report a significantly higher percentage of this compound PET scans rated as having excellent or good image quality, both at rest and during stress imaging nih.govresearchgate.netnih.gov. For instance, on stress studies, 99.2% of this compound PET images were considered good or excellent, compared to 88.5% for Tc-99m SPECT nih.govresearchgate.netnih.gov. Similarly, on rest studies, this figure was 96.9% for this compound PET versus 66.4% for SPECT nih.govresearchgate.netnih.gov. This enhanced image quality translates into greater diagnostic certainty, with readers reporting higher confidence in their interpretations using this compound PET nih.govnih.govhealthimaging.compatsnap.com.

SPECT imaging is inherently susceptible to artifacts caused by soft tissue attenuation, particularly in patient subsets with increased body mass index (BMI) or dense breast tissue, leading to potential false positives jacc.orgcardiovascularbusiness.com. PET imaging, including that with this compound, benefits from standard attenuation correction techniques, which are integral to the PET reconstruction process, thereby mitigating these artifacts and improving diagnostic accuracy, especially in challenging patient populations nih.govnih.gov.

Furthermore, this compound PET studies have shown a significant reduction in radiation exposure to patients compared to SPECT protocols healthimaging.compatsnap.comjacc.orgjacc.orgahajournals.org. For example, effective doses for this compound PET rest-stress protocols are approximately half those of standard Tc-99m SPECT healthimaging.compatsnap.comjacc.org.

This compound PET demonstrates improved contrast for visualizing perfusion defects compared to SPECT researchgate.netnih.govpatsnap.comcardiovascularbusiness.com. The tracer's high extraction fraction and favorable biodistribution profile contribute to clearer images with higher contrast and a better target-to-background ratio patsnap.comcardiovascularbusiness.comresearchgate.net. This allows for more sensitive detection of perfusion abnormalities, including milder cases of CAD cardiovascularbusiness.com. Studies indicate that the magnitude of reversible perfusion defects is greater with this compound PET than with SPECT, particularly in patients with significant coronary artery stenosis nih.govnih.gov. Advanced post-processing techniques, such as dual-gated motion-frozen registration, have also shown improvements in contrast-to-noise ratio (CNR) for this compound F-18 imaging, further enhancing the ability to delineate myocardial structures snmjournals.org.

Table 1: Comparative Imaging Characteristics: this compound PET vs. Tc-99m SPECT

FeatureThis compound PETTc-99m SPECTCitation(s)
Sensitivity Higher (e.g., 71.9%-80.3%)Lower (e.g., 53.7%-68.7%) nih.govjacc.orgjacc.orgahajournals.orgjst.go.jp
Specificity Non-inferior to or similar to SPECT (e.g., 63.8%-81.3%)Variable (e.g., 61.7%-86.6%) nih.govjacc.orgjacc.orgahajournals.orgjst.go.jp
ROC AUC Higher (e.g., 0.70-0.82)Lower (e.g., 0.68-0.70) nih.govnih.govjacc.orgoup.com
Image Quality (Excellent/Good) High (Stress: 99.2%, Rest: 96.9%)Lower (Stress: 88.5%, Rest: 66.4%) nih.govresearchgate.netnih.gov
Diagnostic Certainty Higher (e.g., 90.8%)Lower (e.g., 70.9%) nih.govnih.govhealthimaging.compatsnap.com
Radiation Exposure Lower (approx. 50% of SPECT)Higher healthimaging.compatsnap.comjacc.orgahajournals.org
Perfusion Defect Contrast Improved / HigherLower researchgate.netnih.govpatsnap.comcardiovascularbusiness.com
Attenuation Artifacts Less susceptible (benefits from AC)More susceptible, especially in women/obese patients jacc.orgcardiovascularbusiness.com

Relative Performance Assessment with Other PET Perfusion Tracers in Research Settings

This compound's performance is also assessed against other PET perfusion tracers, notably [13N]-Ammonia, [82Rb], and [15O]-Water, in terms of kinetic profiles and advantages in experimental design.

This compound exhibits a favorable kinetic profile characterized by rapid myocardial uptake and high retention, largely due to its high affinity for mitochondrial complex I patsnap.comresearchgate.netsnmmi.orgsnmmi.org. This leads to a high first-pass extraction fraction, estimated at approximately 94%, which is largely flow-independent across a broad range of myocardial blood flows (MBF) nih.govpatsnap.comsnmmi.orgresearchgate.net. This linearity between tracer uptake and MBF is crucial for accurate quantification of myocardial perfusion nih.govpatsnap.comsnmmi.orgresearchgate.net.

In comparison, [13N]-Ammonia has a good extraction fraction (around 80-82%) and provides good image quality but requires an on-site cyclotron and has a shorter half-life (9.96 minutes) nih.govsnmmi.orgnih.govnih.govmdpi.com. [82Rb] has a significantly lower extraction fraction (around 35-65%) and exhibits a "roll-off" phenomenon, meaning its extraction decreases at higher flow rates, limiting its accuracy in hyperemic states nih.govsnmmi.orgmdpi.com. [15O]-Water, while theoretically having 100% extraction, has a very short half-life (2.06 minutes), requires an on-site cyclotron, and its clinical utility is hampered by noisy low-count imaging and the need for complex kinetic modeling nih.govnih.govnih.govmdpi.com.

This compound also demonstrates superior myocardial-to-background ratios compared to other PET tracers, contributing to clearer images with reduced background activity researchgate.netresearchgate.net. Animal studies suggest this compound exhibits better activity ratios in the myocardium compared to blood, liver, and lungs than [13N]-Ammonia researchgate.net.

A significant methodological advantage of this compound lies in its relatively long physical half-life of approximately 109-110 minutes nih.govresearchgate.netnih.govnih.govcardiovascularbusiness.com. This contrasts sharply with the short half-lives of [82Rb] (1.25 minutes) and [13N]-Ammonia (9.96 minutes) nih.govnih.govnih.govmdpi.com. The extended half-life of this compound offers substantial flexibility in experimental protocol design:

Unit Dosing and Distribution: It allows for production and distribution as a unit dose from regional cyclotrons, making PET imaging more accessible and potentially more cost-effective than relying on on-site cyclotrons or generators researchgate.netnih.govcardiovascularbusiness.comcardiovascularbusiness.com.

Exercise Stress Testing: Crucially, the longer half-life enables the feasibility of performing treadmill exercise stress testing outside the PET scanner, followed by imaging. This is often not practical with short-lived tracers like [82Rb], which necessitate rapid imaging immediately after administration, typically limiting stress protocols to pharmacological agents researchgate.netnih.govnih.govcardiovascularbusiness.comcardiovascularbusiness.comresearchgate.net.

Delayed Imaging: The prolonged half-life also supports delayed imaging protocols, offering further flexibility in patient management and data acquisition nih.govresearchgate.net.

Table 2: Kinetic Profile and Half-Life Comparison of PET Perfusion Tracers

TracerHalf-life (min)Extraction Fraction (%)Positron Range (mm)MBF LinearityMyocardial Uptake/RetentionExercise Stress FeasibilityProduction Method
This compound F-18 ~109-110~94 (flow-independent)1.03High/LinearHigh, slow washoutFeasibleRegional Cyclotron
[13N]-Ammonia 9.96~80-822.53GoodHigh, some washoutFeasible but not practicalOn-site/Nearby Cyclotron
[82Rb] 1.25~35-65 (with roll-off)8.6NonlinearModerate, rapid washoutNot feasibleGenerator
[15O]-Water 2.06~100 (theoretical)4.14HighVery rapid washoutNot feasibleOn-site Cyclotron

Compound Names Mentioned

this compound

[99mTc]-SPECT tracers

Tc-99m-sestamibi

Tc-99m-tetrofosmin

[13N]-Ammonia

[82Rb]

[15O]-Water

Thallium-201 ((201)Tl)

18F-FDG

Future Directions and Emerging Research Frontiers in Flurpiridaz Studies

Exploration of Flurpiridaz for Novel Biological Target Investigationsjacc.org

While this compound is primarily utilized as a myocardial perfusion imaging agent, its specific binding to mitochondrial complex I (MC-I) presents opportunities for broader biological investigations tctmd.comsnmmi.orgsnmjournals.orgabcimaging.orgnih.govradiologykey.com. Mitochondrial complex I is a crucial component of the electron transport chain, involved in cellular respiration and energy production, and its dysfunction is implicated in various pathological conditions beyond cardiovascular disease, including neurodegenerative disorders and certain cancers tctmd.comsnmjournals.orgsnmjournals.org.

Research could explore the utility of 18F-Flurpiridaz as a PET tracer to assess mitochondrial function in non-cardiac tissues where MC-I activity is significant. Preclinical studies have indicated uptake in organs such as the liver and kidneys, which are rich in mitochondria tctmd.comabcimaging.org. Investigating this compound's biodistribution and retention in these and other tissues could reveal its potential for diagnostic applications in diseases characterized by mitochondrial dysfunction. Furthermore, its high affinity for MC-I could be leveraged to study the effects of novel therapeutic agents targeting mitochondrial pathways, using this compound as a molecular probe to assess target engagement and therapeutic response tctmd.comsnmjournals.orgsnmjournals.org.

Integration of this compound PET with Multimodal Imaging Technologies (e.g., PET/MRI) for Research Applicationsresearchgate.netnih.gov

The synergy between PET and Magnetic Resonance Imaging (MRI) offers a powerful approach for comprehensive cardiovascular assessment. Hybrid PET/MRI systems allow for the simultaneous acquisition of functional and metabolic data from PET with high-resolution anatomical and functional information from MRI snmjournals.orgscielo.brnih.govradiologykey.commdpi.com. While this compound PET provides precise myocardial perfusion data, integrating it with MRI can offer complementary insights into cardiac structure, tissue characterization, inflammation, and scar burden snmjournals.orgscielo.brnih.govradiologykey.commdpi.comthieme-connect.com.

Future research can focus on developing and validating integrated PET/MRI protocols using this compound. This could involve correlating this compound-derived myocardial blood flow (MBF) and myocardial flow reserve (MFR) with MRI-derived parameters such as late gadolinium enhancement (LGE) for scar assessment, T1/T2 mapping for tissue characterization, and strain imaging for functional analysis snmjournals.orgscielo.brnih.govradiologykey.commdpi.comthieme-connect.com. Such multimodal approaches could enhance the diagnostic accuracy for complex cardiac conditions, improve risk stratification, and provide a more complete understanding of disease pathophysiology. For instance, in patients with suspected myocarditis or infiltrative cardiomyopathies, combining this compound PET with MRI could offer a more refined assessment of inflammation and tissue damage snmjournals.orgnih.govthieme-connect.com.

Computational Modeling and Simulation for Predictive Radiotracer Behaviormdpi.comsnmjournals.orgmdpi.comscienceopen.com

Computational modeling and simulation play a critical role in understanding radiotracer behavior, optimizing imaging protocols, and predicting performance. For this compound, these methods can be applied to refine kinetic models, predict its distribution and kinetics in various physiological states, and explore its behavior under different imaging conditions tctmd.comjacc.orgmdpi.comkuleuven.bejacc.orgsnmjournals.org.

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling can help elucidate the precise relationship between this compound uptake and myocardial blood flow across a wider range of physiological conditions. This includes simulating its behavior in the presence of varying degrees of coronary artery disease, microvascular dysfunction, or altered mitochondrial function. Furthermore, computational studies can aid in developing more accurate methods for absolute MBF and MFR quantification, potentially leading to more robust prognostic markers kuleuven.bejacc.orgsnmjournals.org. Predictive modeling can also assist in optimizing imaging acquisition parameters, such as timing and duration, to maximize diagnostic yield while minimizing radiation exposure. For example, simulations can explore the impact of reduced imaging times or altered stress protocols on quantitative results and diagnostic accuracy jacc.org.

Development of Advanced Quantitative Image Analysis Algorithmssnmjournals.orgjacc.org

The quantitative assessment of myocardial perfusion using PET tracers like this compound is crucial for accurate diagnosis and risk stratification. While standard analysis methods are established, ongoing research aims to develop more sophisticated algorithms for enhanced accuracy, efficiency, and robustness jacc.orgkuleuven.bejacc.orgsnmjournals.org.

Future developments may focus on advanced image reconstruction techniques, including improved motion correction algorithms (e.g., dual-gated techniques accounting for both cardiac and respiratory motion) to minimize artifacts and improve image quality. The development of more precise motion-corrected kinetic models will be vital for accurate MBF and MFR quantification tctmd.comkuleuven.bejacc.orgsnmjournals.org. Furthermore, research into machine learning and artificial intelligence could lead to automated segmentation and quantification tools, reducing inter-observer variability and streamlining workflow. Such algorithms could also be trained to identify subtle perfusion abnormalities or predict clinical outcomes based on quantitative this compound PET data jacc.orgjacc.org. The integration of quantitative data with anatomical information from CT or MRI within advanced analysis platforms is also a key area for future development.

Identification of Key Research Gaps and Unanswered Questions in this compound Science

Despite the promising clinical data and recent FDA approval, several research gaps and unanswered questions remain regarding this compound:

Broader Clinical Utility: While its efficacy in CAD is established, further research is needed to explore its performance in specific patient populations beyond those studied in initial trials, such as patients with severe heart failure, congenital heart disease, or those undergoing advanced therapies like cardiac transplantation.

Prognostic Value: While quantitative MBF and MFR derived from this compound imaging show prognostic potential, large-scale prospective studies are required to definitively establish its role in predicting adverse cardiovascular events and guiding therapeutic decisions.

Integration with Other Modalities: Standardized protocols for integrating this compound PET with MRI and CT need further development and validation to maximize the synergistic benefits of multimodal imaging.

Standardization of Protocols: While Phase III trials have established protocols, further research may refine imaging parameters, stress protocols, and quantitative analysis methods to optimize its use across different clinical settings and scanner types.

Non-Cardiac Applications: The potential for this compound as a tracer for mitochondrial complex I in non-cardiac diseases warrants dedicated investigation through preclinical and early clinical studies.

Cost-Effectiveness and Accessibility: While this compound offers advantages in production and availability, comprehensive cost-effectiveness analyses across various healthcare systems are needed to fully understand its impact on broader PET adoption.

Addressing these research gaps will further solidify this compound's role in cardiovascular diagnostics and potentially expand its utility into new frontiers of biomedical research.

Q & A

Basic Research Questions

Q. How can automated synthesis of [¹⁸F]Flurpiridaz be optimized for high radiochemical yield (RCY) and purity (RCP)?

  • Methodology : Implement a modular synthesis platform (e.g., Modular Lab-PharmTracer) with pre-optimized parameters:

  • Reaction time : 10–15 minutes at 90–110°C .
  • Purification : Use solid-phase extraction (SPE) instead of HPLC to achieve >98% RCP, reducing time and complexity .
  • Precursor design : Synthesize precursor 6 from mucic acid with 35% yield via NMR/HR-MS validation .
    • Validation : Conduct cold runs with [¹⁹F]this compound to optimize fluorination efficiency and minimize side products .

Q. What stability protocols ensure [¹⁸F]this compound retains pharmaceutical quality post-synthesis?

  • Testing : Perform radiochemical purity (RCP) assays via radio-HPLC at 2-hour intervals for 12 hours .
  • Conditions : Store at room temperature; monitor pH (5.0–7.5) and residual solvents (e.g., ethanol <10%) to meet Ph. Eur. standards .

Q. How does [¹⁸F]this compound compare to ⁸²Rb in myocardial perfusion imaging (MPI) study designs?

  • Key differences :

Parameter[¹⁸F]this compound⁸²Rb
Half-life110 min75 sec
Injection dose (stress)8.3 ± 0.8 mCi28.3 ± 6.0 mCi
BiodistributionHigher liver uptakeRapid blood clearance
  • Design implications : Use [¹⁸F]this compound for delayed imaging (5–10 min post-injection) to capture stable myocardial uptake .

Advanced Research Questions

Q. What methodological challenges arise when quantifying absolute myocardial blood flow (MBF) with [¹⁸F]this compound?

  • Kinetic modeling : Apply a two-tissue compartment model to account for high first-pass extraction (0.94) and linear correlation with microsphere-derived flow .
  • Data normalization : Use standardized uptake values (SUVs) at 5–10 min post-injection to reduce noise from liver washout .
  • Validation : Cross-reference with invasive coronary angiography (ICA) in Phase III trials to resolve discrepancies in specificity (76.2% vs. SPECT’s 86.8%) .

Q. How can conflicting biodistribution data between preclinical and clinical studies be reconciled?

  • Case example : Preclinical models show 3.1%ID myocardial uptake vs. 4.72%ID in humans .
  • Approach :

  • Adjust for species-specific differences in mitochondrial complex I (MC-1) binding affinity .
  • Use dynamic PET scans to track time-activity curves (TACs) and refine compartmental models .

Q. What strategies improve the reproducibility of [¹⁸F]this compound synthesis across laboratories?

  • Standardization :

  • Adopt a fully automated synthesis protocol with fixed parameters (e.g., 65% RCY, 98% RCP) .
  • Share validated precursor batches via centralized repositories to minimize variability .
    • Troubleshooting : Monitor fluoride-18 incorporation efficiency using TBA-HCO₃ phase-transfer catalysis to suppress side reactions .

Data Contradiction Analysis

Q. Why do Phase III trials report lower specificity for [¹⁸F]this compound PET vs. SPECT MPI?

  • Hypotheses :

  • False positives : High liver uptake (~26.81%ID) may obscure inferior wall defects .
  • Reader bias : Improved PET spatial resolution reveals subtle defects misclassified as significant .
    • Mitigation : Implement quantitative MBF thresholds (e.g., stress MBF <2.0 mL/g/min) to reduce subjectivity .

Q. How do pharmacokinetic properties of [¹⁸F]this compound affect its utility in stress-rest protocols?

  • Challenge : Prolonged liver retention complicates same-day rest-stress imaging.
  • Solution : Use separate-day protocols with dose adjustments (rest: 1.5–3.3 mCi; stress: 4.6–8.3 mCi) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.